N-(2-(1H-indol-3-yl)ethyl)-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide
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Overview
Description
Scientific Research Applications
Synthesis and Reactivity
The compound N-(2-(1H-indol-3-yl)ethyl)-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide belongs to a class of molecules that exhibit complex chemical behavior, including reactions and syntheses of derivatives. In one study, compounds with similar structures underwent a reaction involving ANRORC rearrangement (Addition of the Nucleophile, Ring Opening, and Ring Closure), followed by N-formylation, to produce N-{5-(4-oxo-8-phenyl-1,4-dihydropyrazolo[5,1-c][1,2,4]-triazin-3-yl)-1,3-triazol-2-yl}formamides. The reaction mechanism was explored using HPLC/MS (Ledenyova et al., 2018). Furthermore, the reactivity of related compounds, such as ethyl 7-azido-3-tert-butyl-4-oxo-4,6-dihydropyrazolo[5,1-c][1,2,4]triazine-8-carboxylate, was studied, leading to the synthesis of new 4-oxo-7-(1H-1,2,3-triazol-1-yl)-4,6-dihydropyrazolo[5,1-c][1,2,4]triazines, with the stability of the pyrazolo[5,1-c][1,2,4]triazine system to CrVI oxidants considered (Ivanov et al., 2018).
Biological Activity
Compounds in the same family have demonstrated significant biological activity. For example, derivatives of the compound were synthesized and evaluated for antitumor activity against the MCF-7 human breast carcinoma cell line, with several compounds showing moderate to high anticancer activity (Abdelhamid et al., 2016). Additionally, the complexation properties of similar compounds with lanthanides were investigated, revealing that the molecules act as tridentate ligands, which could have implications for their use in certain biomedical applications (Kobayashi et al., 2019).
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets in a variety of ways, often resulting in changes to the target’s function . For instance, some indole derivatives have been found to inhibit enzymes, block receptors, or disrupt biochemical pathways .
Biochemical Pathways
Indole derivatives are known to affect a wide range of biochemical pathways . These can include pathways involved in inflammation, viral replication, cancer cell proliferation, HIV infection, oxidative stress, microbial growth, tuberculosis, diabetes, malaria, and cholinesterase activity .
Result of Action
Given the wide range of biological activities associated with indole derivatives, it is likely that this compound could have diverse effects at the molecular and cellular level .
properties
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]-8-(4-methylphenyl)-4-oxo-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N6O2/c1-15-6-8-17(9-7-15)28-12-13-29-22(31)20(26-27-23(28)29)21(30)24-11-10-16-14-25-19-5-3-2-4-18(16)19/h2-9,14,25H,10-13H2,1H3,(H,24,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMZNZGPKJYMHEF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCN3C2=NN=C(C3=O)C(=O)NCCC4=CNC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(1H-indol-3-yl)ethyl)-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide |
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